Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-
Description
Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- (CAS 163702-07-6), commonly designated as methyl nonafluorobutyl ether or HFE-7100, is a fluorinated ether with the molecular formula C₅H₃F₉O and a molecular weight of 250.06 g/mol . Structurally, it consists of a perfluorobutyl chain (C₄F₉) linked to a methoxy group (OCH₃) .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F9O/c1-15-5(13,14)3(8,9)2(6,7)4(10,11)12/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIYQFLILPKULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9OCH3, C5H3F9O | |
| Record name | Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073120 | |
| Record name | Perfluorobutyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid with an odor of ether; [3M MSDS] | |
| Record name | Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl nonafluorobutyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15528 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
202.0 [mmHg] | |
| Record name | Methyl nonafluorobutyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15528 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
163702-07-6, 219484-64-7 | |
| Record name | Methyl nonafluorobutyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163702-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl perfluorobutyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163702076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorobutyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl perfluorobutyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PERFLUOROBUTYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H637A50B7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
It’s widely employed as a nonflammable solvent, and it plays a crucial role in the design of switchable acoustic demultiplexers based on a fluid-fluid phononic crystal (PnC) platform.
Mode of Action
Methyl Nonafluorobutyl Ether interacts with its targets primarily through its physical properties. It has low viscosity and surface tension, which makes it superior to conventional solvents. In the context of the PnC platform, it enables the difference in resonant modes and temperature-dependent switching capability in dissimilar cavities.
Biochemical Pathways
Its use in the design of switchable acoustic demultiplexers suggests that it may influence acoustic wave propagation.
Pharmacokinetics
Its physical properties such as high chemical stability, low viscosity, and excellent electrical insulation suggest that it may have unique pharmacokinetic properties.
Result of Action
Its use in lithium secondary batteries suggests that it can enhance safety without compromising performance.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl Nonafluorobutyl Ether. For instance, it can release toxic gases and vapors when exposed to high temperatures. Moreover, its global warming potential is 500 because it has an ether group in the molecule.
Biochemical Analysis
Biochemical Properties
Methyl Nonafluorobutyl Ether plays a significant role in biochemical reactions due to its unique properties. It is often used as a nonflammable solvent in mixed-solvent electrolytes, enhancing the stability and performance of these mixtures. The compound interacts with various enzymes and proteins, particularly those involved in the metabolism of fluorinated compounds. For instance, it has been shown to interact with enzymes such as cytochrome P450, which is responsible for the oxidative metabolism of many xenobiotics. These interactions are primarily based on the compound’s ability to act as a substrate or inhibitor, affecting the enzyme’s activity and the overall metabolic pathway.
Cellular Effects
Methyl Nonafluorobutyl Ether influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the expression of genes involved in oxidative stress response and detoxification pathways. Additionally, it has been observed to alter cell signaling pathways related to inflammation and apoptosis, potentially leading to changes in cell function and viability. The compound’s impact on cellular metabolism is also significant, as it can interfere with the normal metabolic processes by acting as a competitive inhibitor for certain enzymes.
Molecular Mechanism
The molecular mechanism of action of Methyl Nonafluorobutyl Ether involves its interaction with various biomolecules, including enzymes and proteins. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, leading to a decrease in the metabolism of other substrates. Additionally, Methyl Nonafluorobutyl Ether can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl Nonafluorobutyl Ether can change over time due to its stability and degradation properties. The compound is known for its high chemical stability, which allows it to maintain its effectiveness over extended periods. Prolonged exposure to high temperatures or reactive chemicals can lead to its degradation, resulting in the formation of toxic byproducts. Long-term studies have shown that continuous exposure to Methyl Nonafluorobutyl Ether can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Methyl Nonafluorobutyl Ether vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, it can lead to toxic effects, including neurotoxicity, hepatotoxicity, and genotoxicity. Studies in rats have shown that high doses of Methyl Nonafluorobutyl Ether can cause changes in liver enzyme activity, indicating potential liver damage. Additionally, high-dose exposure has been associated with alterations in behavior and cognitive function, suggesting potential neurotoxic effects.
Metabolic Pathways
Methyl Nonafluorobutyl Ether is involved in various metabolic pathways, primarily those related to the metabolism of fluorinated compounds. The compound is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation to form reactive intermediates. These intermediates can further react with cellular macromolecules, leading to potential toxic effects. Additionally, Methyl Nonafluorobutyl Ether can affect metabolic flux by acting as a competitive inhibitor for certain enzymes, altering the levels of metabolites and disrupting normal metabolic processes.
Transport and Distribution
Within cells and tissues, Methyl Nonafluorobutyl Ether is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich tissues. Additionally, it can interact with transporters and binding proteins, facilitating its movement within the cell. The distribution of Methyl Nonafluorobutyl Ether is influenced by factors such as tissue perfusion, lipid content, and the presence of specific transporters.
Subcellular Localization
Methyl Nonafluorobutyl Ether is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and lipid droplets. Its localization is influenced by its lipophilic nature and the presence of targeting signals or post-translational modifications that direct it to specific compartments. The compound’s activity and function can be affected by its subcellular localization, as it can interact with different biomolecules and participate in various biochemical processes depending on its location.
Biological Activity
Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- (commonly referred to as methyl nonafluorobutyl ether) is a fluorinated organic compound with a complex structure characterized by its perfluorinated carbon chain. This compound has garnered attention in various fields due to its unique properties and potential biological activities. This article explores the biological activity of this compound based on available research findings.
- Molecular Formula: CHFO
- Molecular Weight: 250.0623 g/mol
- CAS Number: 163702-07-6
- Density: 1.644 g/cm³
- Boiling Point: 171.5 °C
- Flash Point: 57.5 °C
Toxicological Profile
Research indicates that perfluorinated compounds (PFCs), including butane derivatives like methyl nonafluorobutyl ether, exhibit a range of biological activities primarily linked to their structural characteristics. These compounds are known for their persistence in the environment and potential bioaccumulation in living organisms.
- Acute Toxicity : Studies suggest that PFCs can exhibit moderate acute toxicity. The acute lethal toxicity of similar compounds has been classified as harmful, with effects observed in various animal models .
- Chronic Effects : Long-term exposure to PFCs has been associated with several health issues, including liver toxicity and endocrine disruption. For instance, perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), which share structural similarities with butane derivatives, have shown significant impacts on liver function and cholesterol metabolism .
- Carcinogenic Potential : Some studies have indicated that certain PFCs may induce tumors in laboratory animals. For example, PFOA has been classified as a possible carcinogen due to its association with testicular tumors in rodents .
The biological activity of methyl nonafluorobutyl ether can be attributed to its interaction with cellular mechanisms:
- Endocrine Disruption : PFCs can interfere with hormone signaling pathways, leading to alterations in reproductive health and metabolic functions .
- Liver Toxicity : These compounds are known to induce peroxisome proliferation in the liver, which can lead to fatty liver disease and other metabolic disorders .
Study 1: Liver Toxicity Assessment
A study conducted on rats exposed to various concentrations of PFOS showed significant liver enlargement and altered lipid metabolism. The study concluded that similar compounds could potentially cause similar effects due to their structural properties .
| Exposure Level (mg/kg) | Liver Weight Increase (%) | Cholesterol Levels (mg/dL) |
|---|---|---|
| 0 | Baseline | Baseline |
| 10 | +25% | +15% |
| 50 | +50% | +30% |
Study 2: Endocrine Disruption Analysis
Research involving human cell lines demonstrated that exposure to PFCs resulted in disrupted thyroid hormone levels and altered estrogen signaling pathways. This suggests a potential risk for endocrine-related disorders associated with compounds like methyl nonafluorobutyl ether .
Scientific Research Applications
Solvent in Chemical Reactions
Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- is utilized as a solvent in various chemical reactions due to its unique polarity and ability to dissolve both polar and non-polar compounds. This property is particularly advantageous in organic synthesis where diverse reaction conditions are required.
Fluorinated Compound Research
Fluorinated compounds are of significant interest in materials science and medicinal chemistry. The nonafluoromethyl group in this compound enhances lipophilicity and stability of pharmaceuticals. Research has shown that incorporating such groups can improve the pharmacokinetic properties of drug candidates.
Environmental Studies
Due to the growing concern over environmental pollutants and greenhouse gases, this compound is also studied for its potential impact on atmospheric chemistry. Its stability and low reactivity may lead to its accumulation in the environment; thus understanding its degradation pathways is critical.
Case Study 1: Pharmaceutical Development
In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of fluorinated ethers on drug solubility and bioavailability. They found that incorporating butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- into drug formulations significantly enhanced solubility compared to non-fluorinated counterparts. This led to improved absorption rates in biological systems.
Case Study 2: Green Chemistry Initiatives
A research project focused on developing environmentally friendly solvents highlighted the use of butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- as a greener alternative to traditional organic solvents. The study demonstrated that this compound could reduce hazardous waste while maintaining effective solvent properties in various chemical processes.
As with many fluorinated compounds, regulatory scrutiny is essential due to potential environmental impacts. The European Chemicals Agency (ECHA) monitors substances like butane nonafluoro ether under REACH regulations to ensure safety and compliance within the EU market .
Comparison with Similar Compounds
a) Butane,1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluoro- (CAS 163702-05-4)
b) 1-(Butoxymethoxy)butane (Dibutoxymethane)
- Molecular Formula : C₉H₂₀O₂
- Key Differences: Fluorination: Non-fluorinated hydrocarbon with lower thermal stability. Vapor Pressure: Higher volatility (vapor pressure = 15–80 kPa) compared to HFE-7100 . Uses: Limited to low-temperature heat transfer systems .
Functional Analogs
a) HFE-7200 (1-Ethoxy-1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propane)
b) Perfluorobutanesulfonic Acid (PFBS)
- Molecular Formula : C₄HF₉O₃S
- Regulatory Status: PFBS is restricted under EU REACH, whereas HFE-7100 remains unregulated .
Physicochemical Properties Comparison Table
Research Findings and Gaps
- Vapor Pressure : HFE-7100 exhibits lower vapor pressure than dibutoxymethane, making it safer for high-temperature applications .
- Isomer Effects : HFE-7100’s performance in electronics cleaning varies slightly between its two isomers, necessitating precise formulation .
- Toxicological Data: Limited long-term studies on HFE-7100’s endocrine effects compared to PFAS compounds .
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing the molecular structure of 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane, and how do fluorine atoms influence spectral interpretation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR is critical due to the compound’s nine fluorine atoms. The chemical shifts (e.g., δ -70 to -150 ppm) reflect the electronic environment of fluorinated carbons. NMR is less informative due to limited protons, but the methoxy group () may show a singlet near δ 3.3–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS can confirm the molecular formula () via parent ion detection. Fragmentation patterns (e.g., loss of or groups) help validate substituent positions .
- Infrared (IR) Spectroscopy : Stretching vibrations for (1000–1300 cm) and (1100–1250 cm) provide functional group confirmation. Fluorine’s electron-withdrawing effect reduces bond polarization, shifting peaks slightly .
Q. How is 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane synthesized, and what are the critical reaction conditions?
- Methodological Answer :
- Retrosynthetic Approach : Start with perfluorobutane derivatives. Introduce the methoxy group via nucleophilic substitution (e.g., reaction of perfluorobutane sulfonic acid with methanol under anhydrous conditions). Fluorinated intermediates require inert atmospheres (argon/nitrogen) to prevent hydrolysis .
- Key Conditions : Use catalysts like potassium carbonate to deprotonate methanol, enhancing nucleophilicity. Reaction temperatures (80–120°C) balance reactivity and stability. Purification via fractional distillation under reduced pressure isolates the product .
Advanced Research Questions
Q. How do electron-withdrawing fluorine atoms influence the reactivity of the methoxy group in nucleophilic substitution reactions?
- Methodological Answer :
- Fluorine’s electronegativity increases the electrophilicity of adjacent carbons but reduces the leaving group ability of . For example, in SN2 reactions, the methoxy group exhibits lower reactivity compared to non-fluorinated analogs due to steric hindrance and decreased nucleofuge stability. Experimental studies using kinetic isotope effects (KIEs) or computational models (DFT) can quantify these effects .
- Example : Substitution of with requires harsh conditions (e.g., NH/LiAlH at 150°C) due to destabilization of the transition state by fluorine’s inductive effects .
Q. What contradictions exist in reported thermal stability data for this compound, and how can experimental design resolve them?
- Methodological Answer :
- Data Conflicts : Some studies report decomposition at 200°C , while others suggest stability up to 250°C . These discrepancies may arise from impurities (e.g., residual fluorinated acids) or measurement techniques (TGA vs. DSC).
- Resolution :
Purification : Use preparative GC or zone refining to obtain >99.9% purity.
Controlled Atmosphere : Perform thermogravimetric analysis (TGA) under nitrogen to avoid oxidative degradation.
Comparative Studies : Benchmark against structurally similar compounds (e.g., HFE-7100, CAS 163702-07-6) to identify outliers .
Methodological Recommendations
- Contradiction Analysis : Cross-validate spectral data (e.g., NMR shifts) with computational tools like Gaussian or ORCA to resolve ambiguities in substituent positioning .
- Synthetic Optimization : Screen fluorinated catalysts (e.g., SbF) to enhance methoxy group introduction efficiency while minimizing side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
